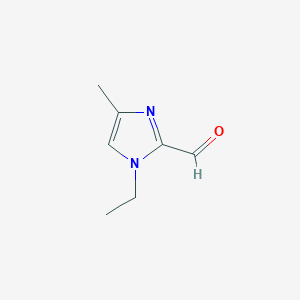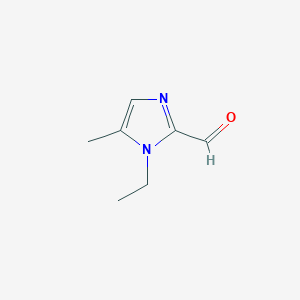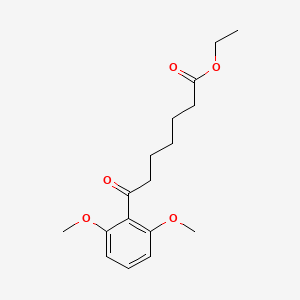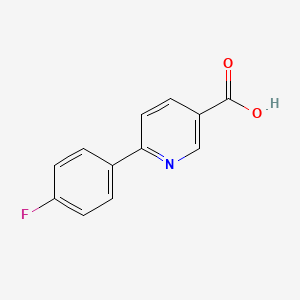
6-(4-Fluorophenyl)nicotinic acid
概要
説明
6-(4-Fluorophenyl)nicotinic acid is a compound that is related to a class of nicotinic acid derivatives. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 6-(4-Fluorophenyl)nicotinic acid, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand 6-(4-Fluorophenyl)nicotinic acid.
Synthesis Analysis
The synthesis of related fluorinated pyridine compounds involves multi-step procedures that typically start with the construction of the pyridine nucleus. For instance, the synthesis of a high-affinity nicotinic acetylcholine receptor ligand involved a two-step procedure from a nitro precursor, which included a nucleophilic heteroaromatic substitution followed by acidic deprotection to yield the final product . Another example is the preparation of a nicotinic acid derivative that was initiated with the construction of the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate . These methods suggest that the synthesis of 6-(4-Fluorophenyl)nicotinic acid would likely involve similar strategies, starting with the appropriate precursors and employing stepwise functional group transformations to introduce the fluorophenyl moiety.
Molecular Structure Analysis
The molecular structure of fluorinated pyridine derivatives is typically elucidated using comprehensive spectral data analyses, including NMR and IR spectroscopy . The presence of a fluorine atom in the phenyl ring can significantly influence the electronic properties of the molecule due to its high electronegativity. This can affect the binding affinity and reactivity of the compound. For example, the binding affinity of a radioligand to nicotinic acetylcholine receptors was characterized by a Kd value, indicating a high affinity that is likely influenced by the molecular structure of the fluorinated pyridine .
Chemical Reactions Analysis
The chemical reactivity of fluorinated pyridine compounds can be diverse, depending on the substituents and the position of the fluorine atom. For instance, the modification of agarose with nicotinic acid derivatives to produce fluorogenic pyridine carboxylic acid amides involved carbodiimide chemistry . This suggests that 6-(4-Fluorophenyl)nicotinic acid could potentially participate in similar amide formation reactions, which could be useful in the development of sensors or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine derivatives are influenced by the presence of fluorine atoms. These compounds often exhibit unique properties such as increased acidity, altered lipophilicity, and enhanced metabolic stability. The fluorescence emissions of fluorogenic pyridine carboxylic acid amides, for example, were significantly higher than those of the non-modified acids, indicating that the introduction of fluorine can enhance the optical properties of these compounds . These properties are important for the potential use of 6-(4-Fluorophenyl)nicotinic acid in pharmaceutical and biomedical industries.
科学的研究の応用
Receptor Interaction and Anti-lipolytic Effect
6-(4-Fluorophenyl)nicotinic acid, as a derivative of nicotinic acid, may interact with specific G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. This interaction can lead to a decrease in lipolysis by inhibiting hormone-sensitive triglyceride lipase, thereby reducing cyclic adenosine monophosphate (cAMP) accumulation and affecting lipid metabolism (Tunaru et al., 2003).
Vasorelaxation and Antioxidant Properties
Derivatives of nicotinic acid, including 6-(4-Fluorophenyl)nicotinic acid, have been studied for their potential in vasorelaxation and antioxidative activities. These compounds can induce vasorelaxation in a dose-dependent manner, possibly involving endothelium-induced nitric oxide and prostacyclin pathways. Additionally, they exhibit antioxidant properties, which may be beneficial in developing therapeutics for cardiovascular health (Prachayasittikul et al., 2010).
Tautomerism and Photophysical Properties
Studies on compounds like 2-hydroxy-5-(4-fluorophenyl)nicotinic acid have revealed interesting insights into lactim-lactam tautomerism and photophysical properties. These aspects are crucial for understanding the chemical behavior and potential applications of such compounds in photodynamic therapy and as pH sensors (Paul et al., 2010).
Enzymatic Hydroxylation in Microorganisms
The enzymatic hydroxylation of nicotinic acid in microorganisms has been a subject of study, with a focus on producing derivatives like 6-hydroxynicotinic acid. This process, involving specific enzymes in bacteria like Pseudomonas fluorescens, is significant in the microbial metabolism and biotransformation of nicotinic acid derivatives (Hunt, 1959).
Insecticidal Activity
Nicotinic acid derivatives, including those with a 6-substitution like 6-(4-Fluorophenyl)nicotinic acid, have been investigated for their insecticidal properties. These compounds can be effective against various agricultural pests, indicating potential applications in pest management and agrochemical industries (Deshmukh et al., 2012).
Safety And Hazards
特性
IUPAC Name |
6-(4-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXMNTVEKBCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627879 | |
| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)nicotinic acid | |
CAS RN |
223127-24-0 | |
| Record name | 6-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223127-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


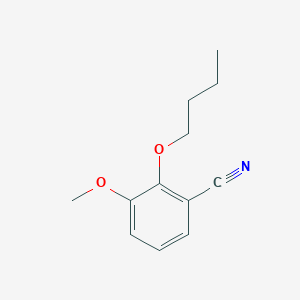
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)





![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)



